1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline
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Overview
Description
Scientific Research Applications
Biomonitoring and Dietary Exposure
- Heterocyclic aromatic amines, structurally related to 1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline, have been studied for their presence in human biological systems. For instance, the levels of certain heterocyclic amines were measured in human urine, revealing continual exposure to these compounds through diet. Specifically, MeIQx, one of the heterocyclic amines, was detected in urine samples indicating dietary exposure (Ushiyama et al., 1991). A biomonitoring study also outlined a method to measure the metabolites of heterocyclic aromatic amines in human urine, shedding light on metabolic pathways and exposure levels (Stillwell et al., 1999).
Antimycotic Applications
- Studies on antimycotic compounds structurally related to the chemical have revealed significant antifungal activity. Sertaconazole, for example, showed promising results in treating Pityriasis versicolor and cutaneous mycoses, demonstrating high antifungal activity and excellent safety (Nasarre et al., 1992; Romaguera et al., 1992; Pedragosa et al., 1992).
Metabolic and Adduct Formation Studies
- Research on heterocyclic amines structurally related to the target compound has delved into their metabolic processing and DNA adduct formation, especially at low doses. Such studies are crucial for understanding the potential health risks associated with exposure to these compounds. For instance, an investigation into the metabolism of MeIQx and PhIP in humans and rodents highlighted notable differences, suggesting that rodent models may not accurately represent human responses to these compounds (Turteltaub et al., 1999).
Antithyroid and Anticonvulsant Applications
- The antithyroid drug 1-methyl-2-mercaptoimidazole, which shares structural similarities with the target compound, has shown effectiveness in treating hyperthyroidism, indicating potential therapeutic applications for related compounds (Reveno & Rosenbaum, 1950). Similarly, N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, an experimental anticonvulsant related to lidocaine, demonstrated notable pharmacokinetics and metabolism, shedding light on the therapeutic potential of structurally related compounds (Martin et al., 1997).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline may also interact with multiple targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways, leading to diverse downstream effects.
Result of Action
Given the range of biological activities associated with indole derivatives , it’s likely that this compound has diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-11-16(2)13-18(12-15)23-10-8-22-21(23)26-14-20(25)24-9-7-17-5-3-4-6-19(17)24/h3-6,8,10-13H,7,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGRXFODCUXMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylethanone |
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